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Compound of Interest

Compound Name: 2-(Phenoxymethyl)benzylamine

Cat. No.: B064828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic properties of

2-(Phenoxymethyl)benzylamine and its structural analogues. By examining their Nuclear

Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible

(UV-Vis) spectral data, this document aims to facilitate compound identification,

characterization, and further research in areas such as drug discovery and medicinal chemistry.

While experimental data for 2-(Phenoxymethyl)benzylamine is not extensively available in

the public domain, this guide extrapolates its likely characteristics based on established

spectroscopic trends within the broader class of benzylamine compounds.

Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-
(Phenoxymethyl)benzylamine and its selected analogues: benzylamine, 2-

methoxybenzylamine, and 2-chlorobenzylamine. The data for the analogues provide a basis for

predicting the spectral characteristics of the target compound.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
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Compound Solvent
¹H NMR Chemical
Shifts (δ, ppm)

¹³C NMR Chemical
Shifts (δ, ppm)

2-

(Phenoxymethyl)benz

ylamine

CDCl₃ (Predicted)

~1.6 (s, 2H, NH₂),

~3.9 (s, 2H, CH₂-N),

~5.1 (s, 2H, O-CH₂),

6.9-7.4 (m, 9H, Ar-H)

~45 (CH₂-N), ~70 (O-

CH₂), ~115-160 (Ar-C)

Benzylamine[1][2] CDCl₃

1.47 (s, 2H, NH₂),

3.85 (s, 2H, CH₂), 7.2-

7.4 (m, 5H, Ar-H)

46.3 (CH₂), 126.8,

127.1, 128.4, 143.5

(Ar-C)

2-

Methoxybenzylamine[

1][3]

CDCl₃

1.5 (s, 2H, NH₂), 3.8

(s, 2H, CH₂-N), 3.85

(s, 3H, OCH₃), 6.8-7.3

(m, 4H, Ar-H)

42.4 (CH₂-N), 55.2

(OCH₃), 110.1, 120.5,

127.2, 128.4, 130.9,

157.4 (Ar-C)

2-Chlorobenzylamine CDCl₃

1.6 (s, 2H, NH₂), 3.9

(s, 2H, CH₂), 7.1-7.4

(m, 4H, Ar-H)

44.1 (CH₂), 126.9,

128.7, 129.4, 130.0,

133.9, 139.2 (Ar-C)

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data
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Compound
IR Absorptions
(cm⁻¹)

Mass Spectrometry
(m/z)

UV-Vis λmax (nm)

2-

(Phenoxymethyl)benz

ylamine

(Predicted) 3300-3400

(N-H str), 3000-3100

(Ar C-H str), 2850-

2950 (Aliph. C-H str),

1600, 1490 (C=C str),

1240 (C-O str), 1000-

1100 (C-N str)

(Predicted) M⁺ at 213,

fragments at 106

(C₆H₅CH₂NH), 91

(C₇H₇), 77 (C₆H₅)

(Predicted) ~210,

~260

Benzylamine[4][5][6]

[7][8][9][10][11]

3290, 3370 (N-H str),

3020-3080 (Ar C-H

str), 2850-2930 (Aliph.

C-H str), 1605 (N-H

bend), 1450, 1495

(C=C str), 1028 (C-N

str)

M⁺ at 107, 106, 91, 77 206, 256[12]

2-

Methoxybenzylamine[

3]

3300-3500 (N-H str),

3000-3100 (Ar C-H

str), 2830-2950 (Aliph.

C-H str), 1600, 1490

(C=C str), 1240 (asym

C-O-C str), 1030 (sym

C-O-C str), 1050-1250

(C-N str)

M⁺ at 137, 136, 106[3] Not available

2-Chlorobenzylamine

3300-3500 (N-H str),

3000-3100 (Ar C-H

str), 2850-2950 (Aliph.

C-H str), 1600, 1470

(C=C str), 1040 (C-N

str), 750 (C-Cl str)

M⁺ at 141, 106, 77 Not available

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to

obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at

77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: Use a FT-IR spectrometer equipped with a diamond or germanium ATR

accessory.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an

absorbance in the range of 0.1-1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorbance spectrum over a wavelength range of

approximately 200-400 nm. A baseline spectrum of the solvent in a matched cuvette is

recorded first and subtracted from the sample spectrum.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualization: Signaling Pathway
Benzylamine derivatives have been investigated for their interaction with various biological

targets, including monoamine transporters.[13][14][15][16][17] The serotonin transporter

(SERT) is a key protein in the central nervous system responsible for the reuptake of serotonin

from the synaptic cleft, thereby terminating its action.[13][14][16][17] The following diagram

illustrates a simplified model of how a benzylamine derivative might interact with SERT.
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Caption: Interaction of a benzylamine derivative with the serotonin transporter (SERT).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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